molecular formula C17H27N3O3 B5641161 {(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(6-methyl-2-pyridinyl)carbonyl]-3-pyrrolidinyl}methanol

{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(6-methyl-2-pyridinyl)carbonyl]-3-pyrrolidinyl}methanol

Cat. No. B5641161
M. Wt: 321.4 g/mol
InChI Key: CYHZGFNOGVPRLF-HUUCEWRRSA-N
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Description

The study of complex organic molecules like "{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(6-methyl-2-pyridinyl)carbonyl]-3-pyrrolidinyl}methanol" is crucial for understanding their synthesis pathways, molecular structure, chemical behavior, and physical properties. These aspects are fundamental for their application in various scientific and industrial fields.

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, including ring closure reactions, enamine alkylation, and condensation reactions. For example, Halim and Ibrahim (2022) describe a synthesis involving ring opening followed by ring closure reactions to create a novel compound with specific spectral and thermodynamic properties (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of synthesized compounds is established through spectral data and quantum studies. Theoretical calculations using methods such as Density Functional Theory (DFT) help in understanding the stability and electronic structure of these compounds, as demonstrated in the synthesis and analysis of novel organic molecules (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Chemical properties are influenced by the molecular structure and can be understood through reactions such as oxidation, photoreaction, and methoxylation. For instance, Mitsumoto and Nitta (2004) explored the autorecycling oxidation of amines and alcohols, revealing how structural features affect chemical reactivity (Mitsumoto & Nitta, 2004).

properties

IUPAC Name

[(3R,4R)-3-(hydroxymethyl)-4-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]-(6-methylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-13-5-4-6-16(18-13)17(22)20-10-14(15(11-20)12-21)9-19(2)7-8-23-3/h4-6,14-15,21H,7-12H2,1-3H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHZGFNOGVPRLF-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N2CC(C(C2)CO)CN(C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)C(=O)N2C[C@H]([C@H](C2)CO)CN(C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(6-methyl-2-pyridinyl)carbonyl]-3-pyrrolidinyl}methanol

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